[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid [(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472128
InChI: InChI=1S/C18H26N2O4/c1-2-20(12-17(21)22)16-10-8-15(9-11-16)19-18(23)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,19,23)(H,21,22)
SMILES: CCN(CC(=O)O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13472128

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid -

Specification

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name 2-[ethyl-[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid
Standard InChI InChI=1S/C18H26N2O4/c1-2-20(12-17(21)22)16-10-8-15(9-11-16)19-18(23)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,19,23)(H,21,22)
Standard InChI Key NVSCZJYXUGBGMZ-UHFFFAOYSA-N
SMILES CCN(CC(=O)O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC(=O)O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has a molecular formula of C₁₈H₂₆N₂O₄ and a molecular weight of 334.4 g/mol . Its IUPAC name is 2-[ethyl-(4-(phenylmethoxycarbonylamino)cyclohexyl)amino]acetic acid, reflecting its core structure:

  • A cyclohexyl ring substituted at the 4-position with a benzyloxycarbonyl (Cbz) group.

  • An ethylamino side chain linked to the acetic acid moiety.

Stereochemical Considerations

Stereoisomerism is critical for its biological activity. The (1R,4R) configuration is explicitly noted in related derivatives, such as (1R,4R)-[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid, highlighting the importance of chiral centers in synthesis and function .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized through multi-step protocols:

  • Introduction of the Cbz Group: Benzyl chloroformate reacts with a cyclohexylamine derivative to protect the amine.

  • Ethylamino Side-Chain Attachment: Nucleophilic substitution or reductive amination introduces the ethylamino group .

  • Acetic Acid Moiety Incorporation: Alkylation or coupling reactions link the acetic acid group .

Table 1: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYieldReference
1Cbz ProtectionBenzyl chloroformate, NaOH, 0–5°C85%
2Ethylamino FunctionalizationEthylamine, Pd/C, H₂ (1–4 bar)70%
3Acetic Acid CouplingBromoacetic acid, K₂CO₃, DMF65%

Industrial Production

Amber MolTech LLC (China) is a primary supplier, producing the compound under GMP conditions for research use . Scalable hydrogenation and purification techniques ensure >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.

  • Stability: Stable at room temperature under inert atmospheres; sensitive to strong acids/bases due to the Cbz group .

Spectroscopic Data

  • IR: Peaks at 1705 cm⁻¹ (C=O stretch), 1521 cm⁻¹ (N–H bend) .

  • NMR: δ 7.3 ppm (benzyl aromatic protons), δ 3.4 ppm (ethylamino CH₂) .

Applications in Drug Discovery

Peptide Synthesis Intermediate

The Cbz group serves as a temporary amine protector in solid-phase peptide synthesis (SPPS), enabling selective deprotection with HBr/AcOH .

Table 2: Biological Activity of Analogues

CompoundTargetIC₅₀/EC₅₀Reference
BMS-741672 (CCR2 antagonist)Chemokine receptor1.4 nM
Lacosamide analogueVoltage-gated Na⁺ channels3.1 μM

Future Directions

Optimization Strategies

  • Stereoselective Synthesis: Catalytic asymmetric hydrogenation to improve (1R,4R) yield .

  • Prodrug Development: Esterification for enhanced bioavailability .

Emerging Applications

  • Neuroprotective Agents: Modulation of PPARα receptors in retinal diseases .

  • Antiviral Research: Benzothiazole derivatives show activity against HSV-1 and HCV .

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